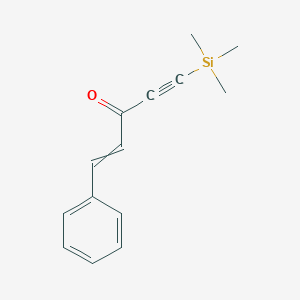
1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one is an organic compound that features a unique structure combining phenyl, trimethylsilyl, and enyne groups. This compound is of significant interest in organic synthesis due to its conjugated enyne unit, which is valuable in medicinal and material science .
Preparation Methods
The synthesis of 1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one typically involves the hydrolysis of the corresponding zirconocene aza-metallacycle in toluene . The process is carried out under an argon atmosphere using standard Schlenk techniques. Toluene and n-hexane are dried over two columns with activated aluminum oxide using an Inert PureSolv MD5 solvent purification system
Chemical Reactions Analysis
1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed reaction pathways are not extensively documented.
Reduction: Reduction reactions can modify the enyne unit, potentially leading to different structural isomers.
Common reagents and conditions for these reactions include the use of catalysts, solvents like toluene, and controlled atmospheric conditions to prevent unwanted side reactions. Major products formed from these reactions vary based on the specific reagents and conditions used.
Scientific Research Applications
1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one is utilized in various scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.
Mechanism of Action
The mechanism by which 1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one exerts its effects involves interactions with molecular targets through its conjugated enyne unit This unit can participate in various chemical reactions, influencing molecular pathways and potentially leading to the formation of bioactive compounds
Comparison with Similar Compounds
1-Phenyl-5-(trimethylsilyl)pent-1-en-4-yn-3-one can be compared with other similar compounds, such as:
N-[1-Phenyl-2,5-bis(trimethylsilyl)pent-2-en-4-yn-1-yl]aniline: This compound also features a conjugated enyne unit and is used in similar applications.
5-(Trimethylsilyl)-4-pentyn-1-ol: Another compound with a trimethylsilyl group, used in organic synthesis.
Pent-3-en-1-yne: A simpler enyne compound used in various chemical reactions.
Properties
CAS No. |
100752-60-1 |
|---|---|
Molecular Formula |
C14H16OSi |
Molecular Weight |
228.36 g/mol |
IUPAC Name |
1-phenyl-5-trimethylsilylpent-1-en-4-yn-3-one |
InChI |
InChI=1S/C14H16OSi/c1-16(2,3)12-11-14(15)10-9-13-7-5-4-6-8-13/h4-10H,1-3H3 |
InChI Key |
VCISWHKPHHXHPY-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















